molecular formula C11H12N2OS B1459294 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-29-6

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1459294
CAS No.: 1421509-29-6
M. Wt: 220.29 g/mol
InChI Key: SXQLCEWSPTTXBQ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-2-4-9-10(7)12-11(15-9)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQLCEWSPTTXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases or phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can affect the transcription of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, inhibiting or activating their activity. This compound can also interact with DNA or RNA, influencing gene expression. The changes in enzyme activity and gene expression ultimately lead to alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range results in optimal effects without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can lead to changes in metabolic flux or levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Biological Activity

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OSC_{11}H_{12}N_{2}OS with a molar mass of 220.29 g/mol. The compound contains a methylbenzo[d]thiazole moiety and an azetidine ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC11H12N2OS
Molar Mass220.29 g/mol
CAS Number1421509-29-6

Biological Activities

Antimicrobial Activity : Initial studies suggest that compounds containing the benzo[d]thiazole structure exhibit antimicrobial properties. The thiazole ring has been associated with various antimicrobial mechanisms, including enzyme inhibition and disruption of cell membranes .

Anticancer Potential : The azetidine moiety has been linked to anticancer activities in several studies. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroactive Effects : Research indicates that derivatives of azetidine can exhibit neuroactive properties, potentially acting as modulators of neurotransmitter systems . This suggests potential applications in treating neurological disorders.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. Inhibition studies have shown that similar compounds can significantly reduce enzyme activity .
  • Receptor Modulation : The interaction with specific receptors could lead to altered signaling pathways, impacting various physiological processes such as inflammation and pain perception .
  • Cell Cycle Arrest : Studies indicate that compounds with the azetidine structure can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .

Case Studies

Recent research has highlighted the biological efficacy of related compounds:

  • Tyrosinase Inhibition Study : A study on similar benzothiazole derivatives demonstrated potent inhibition of mushroom tyrosinase, suggesting potential applications in hyperpigmentation treatments. The most effective analogs showed IC50 values significantly lower than those of standard inhibitors .
  • Antimicrobial Assessment : A library of benzo[d]thiazole compounds was evaluated for quorum sensing inhibition in Pseudomonas aeruginosa. Some derivatives exhibited promising results without affecting bacterial growth directly, indicating a novel approach to antimicrobial therapy .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol has the molecular formula C11H12N2OSC_{11}H_{12}N_{2}OS and a molecular weight of 220.29 g/mol. The compound features a thiazole ring fused with an azetidine structure, which contributes to its biological activity. Understanding its chemical properties is essential for evaluating its potential applications in drug development.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several compounds based on this structure and evaluated their efficacy using the maximal electroshock seizure test and the pentylenetetrazole test in animal models. Some derivatives showed promising results with effective doses significantly lower than standard anticonvulsants like phenytoin and carbamazepine, suggesting potential for further development as anticonvulsant agents .

CXCR3 Receptor Modulation

The compound has been associated with modulation of chemokine receptors, specifically CXCR3, which plays a crucial role in inflammatory responses and leukocyte trafficking. Modulators of this receptor are being explored for their therapeutic potential in treating autoimmune diseases and cancer . The ability of this compound to influence this pathway may open avenues for novel anti-inflammatory therapies.

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to this compound possess antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to enhance the antibacterial properties of compounds, making it a candidate for further investigation in the development of new antibiotics .

Cytotoxic Effects

Investigations into the cytotoxic effects of this compound have shown that it can induce apoptosis in cancer cell lines. The mechanism involves targeting specific pathways associated with cell proliferation and survival, making it a potential lead compound for cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Siddiqui et al. (2015)Anticonvulsant ActivityIdentified promising derivatives with lower effective doses than traditional drugs .
Patent US9266876B2CXCR3 ModulationDiscussed the role of thiazole compounds in modulating chemokine receptors for therapeutic applications .
Cytotoxicity ResearchCancer TherapyDemonstrated induction of apoptosis in various cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol?

Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole precursor with an azetidin-3-ol moiety. For example:

  • Step 1 : React 4-methylbenzo[d]thiazol-2-amine with a suitable azetidinone derivative (e.g., 3-chloroazetidin-3-ol) under basic conditions to form the azetidine ring.
  • Step 2 : Optimize reaction conditions (e.g., using triethylamine as a catalyst in dry THF at 0–5°C) to minimize ring strain and byproducts .
  • Characterization : Confirm regioselectivity via 1^1H-NMR, noting the coupling of the thiazole proton (δ 7.2–7.6 ppm) and azetidine hydroxyl (δ 3.5–4.0 ppm) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks using 1^1H- and 13^{13}C-NMR, focusing on the azetidine C3-OH (δ 1.5–2.5 ppm for OH and δ 60–70 ppm for C3) and thiazole aromatic protons (δ 7.0–8.0 ppm) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 263.0825) .
  • Crystallography : Employ SHELX for structure refinement. Analyze hydrogen bonding networks (e.g., O–H···N interactions) using graph set analysis to resolve packing motifs .

Q. What are the reported biological activities of this compound, and how are they evaluated?

Methodological Answer:

  • Antimicrobial Screening : Test against Mycobacterium tuberculosis using microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL) .
  • Kinase Inhibition : Use PRESTO-Tango β-arrestin recruitment assays to assess CDK7 inhibition (IC50_{50} < 1 µM) .
  • Anti-Parkinsonian Activity : Evaluate dopamine receptor binding via radioligand displacement assays (Ki_i < 100 nM) .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use the Colle-Salvetti correlation-energy functional to model electron density distribution. Optimize geometry at the B3LYP/6-31G(d) level, highlighting the azetidine ring’s strain energy (~25 kcal/mol) .
  • Wavefunction Analysis : Apply Multiwfn to compute localized orbital locator (LOL) maps, identifying electron-rich regions (e.g., thiazole sulfur and azetidine oxygen) critical for hydrogen bonding .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer:

  • Ring Puckering : Use Cremer-Pople parameters to quantify azetidine puckering (e.g., θ = 20°, φ = 90°) via X-ray data. Compare with DFT-optimized geometries to resolve discrepancies .
  • Disorder Handling : Apply SHELXL’s PART instruction to model disordered hydroxyl groups, refining occupancy factors with constraints .

Q. How do hydrogen-bonding interactions influence the compound’s stability and solubility?

Methodological Answer:

  • Solid-State Analysis : Identify O–H···N(thiazole) and C–H···π interactions using Mercury software. Calculate interaction energies (≈ 5–8 kcal/mol) to correlate with thermal stability (TGA decomposition > 200°C) .
  • Solubility Prediction : Use COSMO-RS simulations to estimate logP (~2.1) and aqueous solubility (≈ 0.5 mg/mL), validated by shake-flask experiments .

Q. How can contradictions in reported biological data be resolved through experimental design?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate anti-tubercular activity using a 10-point dilution series (0.1–100 µM) to confirm MIC values, addressing outliers via Hill slope analysis .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to rule out CDK2/4/6 cross-reactivity (>10-fold selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.